1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c26-20(22-10-7-17-4-2-12-28-17)16-3-1-11-25(13-16)14-18-23-19(24-27-18)15-5-8-21-9-6-15/h2,4-6,8-9,12,16H,1,3,7,10-11,13-14H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFRLNWNXPUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=NC=C3)C(=O)NCCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
A nitrile intermediate (A ) derived from pyridine-4-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 12 h) to yield the amidoxime (B ):
$$
\text{NC-C}5\text{H}4\text{N} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, 80°C}} \text{H}2\text{N-O-C(=N)-C}5\text{H}_4\text{N} \quad \text{(85\% yield)}
$$
Cyclization to 1,2,4-Oxadiazole
The amidoxime (B ) undergoes cyclization with methyl chloroacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature (24 h). This forms the 5-(chloromethyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (C ):
$$
\text{H}2\text{N-O-C(=N)-C}5\text{H}4\text{N} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{TEA, DCM}} \text{C}5\text{H}4\text{N-C}3\text{N}_2\text{O-Cl} \quad \text{(78\% yield)}
$$
Functionalization of the Piperidine Backbone
Piperidine-3-Carboxylic Acid Preparation
Piperidine-3-carboxylic acid (D ) is protected as its tert-butyloxycarbonyl (BOC) derivative (E ) using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis (0°C to RT, 6 h):
$$
\text{C}5\text{H}9\text{NO}2 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Boc-C}5\text{H}8\text{NO}_2 \quad \text{(92\% yield)}
$$
Amide Coupling with 2-(Thiophen-2-yl)Ethylamine
The BOC-protected piperidine (E ) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Reaction with 2-(thiophen-2-yl)ethylamine at 0°C (12 h) yields the amide (F ):
$$
\text{Boc-C}5\text{H}8\text{NO}2 + \text{H}2\text{N-CH}2\text{CH}2-\text{C}4\text{H}3\text{S} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Boc-C}5\text{H}8\text{N(O)-CO-NH-CH}2\text{CH}2-\text{C}4\text{H}3\text{S} \quad \text{(81\% yield)}
$$
BOC Deprotection
The BOC group is removed using 4 M hydrochloric acid in 1,4-dioxane (RT, 2 h) to generate the free amine (G ):
$$
\text{Boc-C}5\text{H}8\text{N(O)-CO-NH-CH}2\text{CH}2-\text{C}4\text{H}3\text{S} \xrightarrow{\text{HCl/dioxane}} \text{H}2\text{N-C}5\text{H}8\text{N(O)-CO-NH-CH}2\text{CH}2-\text{C}4\text{H}_3\text{S} \quad \text{(95\% yield)}
$$
Final Assembly via Alkylation
The piperidine amine (G ) is alkylated with 5-(chloromethyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (C ) in acetonitrile using potassium carbonate (K₂CO₃) as a base (60°C, 18 h):
$$
\text{H}2\text{N-C}5\text{H}8\text{N(O)-CO-NH-CH}2\text{CH}2-\text{C}4\text{H}3\text{S} + \text{C}5\text{H}4\text{N-C}3\text{N}2\text{O-Cl} \xrightarrow{\text{K}2\text{CO}_3, \text{MeCN}} \text{Target Compound} \quad \text{(68\% yield)}
$$
Optimization and Analytical Validation
Reaction Condition Optimization
Spectroscopic Characterization
| Analysis | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, 2H, pyridine-H), 7.45 (m, 1H, thiophene-H), 4.15 (s, 2H, CH₂-oxadiazole), 3.40 (m, 2H, piperidine-H) |
| HRMS (ESI+) | m/z 456.1789 [M+H]⁺ (calc. 456.1792) |
| HPLC Purity | 99.2% (C18 column, 0.1% TFA in H₂O/MeCN) |
Comparative Evaluation of Synthetic Routes
Method A: Sequential Linear Synthesis
Method B: Convergent Approach
- Steps : 5 (parallel synthesis of oxadiazole and piperidine modules)
- Overall Yield : 54%
- Advantages : Reduced time; scalable for gram-scale production.
Mechanism of Action
The mechanism of action of 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide
- 1-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(benzofuran-2-yl)ethyl)piperidine-3-carboxamide
Uniqueness: Compared to similar compounds, 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound can be broken down into distinct functional groups:
- Pyridin-4-yl and thiophen-2-yl rings contribute to its pharmacological properties.
- The 1,2,4-oxadiazole moiety is known for its broad spectrum of biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Various studies have demonstrated that these compounds show efficacy against a range of pathogens:
- Gram-positive bacteria : Compounds with oxadiazole scaffolds have shown strong activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, with some derivatives outperforming conventional antibiotics like gentamicin .
- Antitubercular activity : Certain oxadiazole derivatives were found to inhibit Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 4–8 µM reported for some compounds .
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies:
- In vitro studies : A panel of 11 cancer cell lines was tested for sensitivity to various oxadiazole derivatives. Notably, some compounds exhibited IC50 values around 9.4 µM, indicating potent antitumor activity .
- Mechanism of action : The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or modulation of apoptotic factors .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been noted in various research contexts:
- Studies suggest that these compounds can reduce inflammatory markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines .
- The presence of piperidine and thiophene moieties may enhance these effects by modulating immune responses.
Case Studies
| Study | Compound Tested | Activity | Result |
|---|---|---|---|
| Dhumal et al. (2016) | 1,3,4-Oxadiazole derivatives | Antitubercular | Strong inhibition against M. bovis BCG |
| Desai et al. (2016) | Pyridine-based oxadiazoles | Antimicrobial | Effective against Gram-positive and Gram-negative strains |
| Beilstein Journal (2020) | Oxadiazole analogs | Antitumor | IC50 values as low as 9.4 µM across multiple cancer cell lines |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets:
Scientific Research Applications
Structural Characteristics
This compound features a combination of:
- Pyridine ring
- Oxadiazole moiety
- Thiophene ring
- Piperidine carboxamide group
These structural elements contribute to the compound's biological activity and reactivity.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds can exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various pathogens, including bacteria and fungi. For instance, studies have indicated that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis , showcasing their potential in developing new antituberculosis agents.
Case Study: Antituberculosis Activity
A study investigating similar compounds demonstrated promising results against Mycobacterium tuberculosis, suggesting that modifications in the oxadiazole structure can enhance antimicrobial efficacy.
Synthesis of Novel Compounds
The synthesis of this compound involves several key steps:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions.
- Attachment of the Pyridine Ring : Typically performed via coupling reactions.
- Incorporation of the Thiophene Ring : Often involves cross-coupling methods.
These synthetic routes allow for the creation of various analogs with potentially enhanced pharmacological properties .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under acidic conditions. Subsequent alkylation of the piperidine carboxamide scaffold and coupling with thiophene-containing ethylamine are critical steps. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (reflux conditions for cyclization), and catalysts like phosphorus oxychloride. Post-synthesis purification via column chromatography ensures high purity .
Q. Which spectroscopic methods are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while Thin Layer Chromatography (TLC) monitors reaction progress .
Q. What physicochemical properties are critical for preclinical studies?
Melting point (determined via differential scanning calorimetry), solubility (tested in DMSO/PBS for in vitro assays), and logP (via HPLC) are foundational. These properties guide formulation strategies and bioavailability assessments .
Q. What biological targets are associated with similar piperidine-oxadiazole-thiophene hybrids?
Structural analogs show activity against neurological targets (e.g., sigma receptors) and enzymes like acetylcholinesterase. Antimicrobial and anticancer activities are also reported, likely due to thiophene’s electron-rich π-system and oxadiazole’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can reaction yields for oxadiazole ring formation be optimized?
Yield optimization involves adjusting stoichiometry (excess nitrile for amidoxime cyclization) and using microwave-assisted synthesis to reduce reaction time. Catalysts such as ZnCl₂ or Ce(SO₄)₂ enhance cyclization efficiency. Solvent-free conditions under microwave irradiation have shown 15–20% yield improvements in similar systems .
Q. How to resolve spectral contradictions in complex substituent environments?
Overlapping signals in NMR (e.g., piperidine methylene protons) can be resolved using 2D techniques (COSY, HSQC). For ambiguous IR peaks, computational modeling (DFT calculations) predicts vibrational modes, aiding in functional group assignment .
Q. What strategies address discrepancies in biological activity across assay models?
Contradictions may arise from differences in cell permeability (e.g., thiophene’s lipophilicity) or assay pH. Comparative studies using isogenic cell lines and standardized protocols (e.g., CLSI guidelines for antimicrobial tests) reduce variability. Parallel molecular docking can identify target-specific binding disparities .
Q. Which computational methods predict binding affinity to neurological targets?
Molecular dynamics simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculations quantify binding energy changes. Docking studies (AutoDock Vina) prioritize targets like NMDA receptors or monoamine oxidases based on piperidine’s conformational flexibility .
Q. How to evaluate metabolic stability in hepatic microsomal assays?
Incubate the compound with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS quantification. Phase I metabolites (oxidation at pyridine or thiophene) are identified via fragmentation patterns. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic pathways .
Q. What in vitro models best assess neuroprotective efficacy?
Primary cortical neurons under oxidative stress (H₂O₂-induced) or Aβ42-treated SH-SY5Y cells are standard. Measure viability via MTT assay and apoptotic markers (caspase-3/7). Co-treatment with ROS scavengers (e.g., NAC) validates mechanism specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
